molecular formula C9H22Cl2N2 B1454991 N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride CAS No. 548769-26-2

N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1454991
M. Wt: 229.19 g/mol
InChI Key: UGWOIBGTHZPSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the IUPAC name N-isopropyl-N-methyl-4-piperidinamine dihydrochloride . It has a molecular weight of 229.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmacological Research

  • Kappa-Opioid Receptor Antagonism : A study by Grimwood et al. (2011) explored a compound with structural similarities to "N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride" that acts as a high-affinity antagonist for kappa-opioid receptors. This compound demonstrated potential for treating depression and addiction disorders, highlighting the role of piperidine derivatives in developing new therapeutic agents [Grimwood et al., 2011].

  • Glycosidase Inhibition : Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, starting from a piperidine derivative, which showed inhibitory effects on glycosidase enzymes. This suggests applications in managing disorders related to glycosidase activity [Baumann et al., 2008].

Antimicrobial Activity

  • Vinaya et al. (2009) synthesized piperidine derivatives with significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. This indicates the potential of piperidine compounds in agricultural applications to protect crops from pests [Vinaya et al., 2009].

Material Science and Catalysis

  • A novel synthesis route for a key pharmaceutical intermediate, involving piperidine derivatives, was described by Hoogenband et al. (2004). This method could be applied in the synthesis of complex molecules for material science or drug development [Hoogenband et al., 2004].

GPR119 Agonism for Metabolic Disorders

  • Kubo et al. (2021) undertook the optimization of a G protein-coupled receptor 119 (GPR119) agonist, starting from a piperidine derivative. This work aimed at developing treatments for metabolic disorders, such as diabetes, by enhancing insulin secretion and improving glucose tolerance [Kubo et al., 2021].

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWOIBGTHZPSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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